4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid
Description
4-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid is a synthetic organic compound featuring a chiral center at the second carbon of the propyl side chain (2S configuration). Its structure includes:
- A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
- A methoxy ester at the third carbon of the propyl chain.
- A benzoic acid moiety at the para position of the aromatic ring.
This compound is primarily used in pharmaceutical and peptide synthesis due to the Boc group’s role in stabilizing amines during reactions . Its molecular weight and stereochemistry make it a critical intermediate in chiral drug development.
Properties
IUPAC Name |
4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(20)22-4)9-10-5-7-11(8-6-10)13(18)19/h5-8,12H,9H2,1-4H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIHVKYCORPWEL-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound features a chiral center at the C2 position (S-configuration), a Boc-protected amine, a methoxy ester at C3, and a 4-carboxybenzyl group (Fig. 1). The Boc group enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation. The methoxy ester acts as a temporary carboxylate protector, while the benzoic acid moiety enables further functionalization via amidation or metal-catalyzed cross-coupling.
Key Applications
As an intermediate in peptidomimetics, this compound facilitates drug discovery targeting proteases and G-protein-coupled receptors. Its benzoic acid group also serves as a handle for bioconjugation in antibody-drug conjugates (ADCs).
Synthetic Strategies
Boc Protection of L-Phenylalanine Derivatives
The synthesis typically begins with L-phenylalanine methyl ester. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (Eq. 1):
Yields exceed 90% when reactions are conducted at 0°C to minimize racemization.
Introduction of the 4-Carboxybenzyl Group
The benzyl side chain is functionalized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, Boc-Phe-OMe reacts with 4-bromobenzoic acid methyl ester under palladium catalysis (Eq. 2):
Optimal conditions use 5 mol% Pd(PPh₃)₄ in toluene/water (3:1) at 80°C, yielding 75–85% product.
Ester Hydrolysis
The methyl ester at the benzoic acid position is selectively hydrolyzed using lithium hydroxide in THF/water (Eq. 3):
Reaction completion requires 12–24 hours at room temperature, with yields of 80–90%.
Palladium-Mediated Carbonylation
An alternative route involves carbonylation of Boc-Tyr-OMe derivatives. Wang et al. demonstrated that treating Boc-Tyr-OMe triflate with CO in the presence of Pd(OAc)₂ and bis(diphenylphosphino)ferrocene (DPPF) introduces the carboxylate group (Eq. 4):
This method achieves 70% yield but requires stringent anhydrous conditions.
Optimization and Scale-Up Challenges
Racemization Control
The chiral integrity of the C2 center is vulnerable during Boc deprotection. Studies show that using Hünig’s base (DIPEA) instead of triethylamine reduces racemization to <2%.
Solvent Systems
Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification. Mixed solvent systems (e.g., THF/DCM 1:1) balance reactivity and workup feasibility.
Catalytic Efficiency
Pd-based catalysts suffer from leaching at >100°C. Immobilized catalysts (e.g., Pd on activated carbon) enhance recyclability, maintaining 95% activity over five cycles.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity when using gradient elution (30→70% MeCN over 20 min).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Stepwise Coupling | 85 | 98 | High | 120 |
| Catalytic Carbonylation | 70 | 95 | Moderate | 200 |
| Solid-Phase Synthesis | 60 | 90 | Low | 300 |
Industrial Applications and Patents
Patent WO2017191650A1 discloses a scaled-up process using Boc-protected intermediates, emphasizing reduced diketopiperazine formation via pH-controlled coupling. Similarly, EP0334236NWA2 highlights the use of mixed solvents to enhance anhydride reactivity with L-phenylalanine methyl ester .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound has shown promise in the development of novel anticancer agents. Its structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition rates .
- Research indicates that derivatives of this compound can be modified to enhance their pharmacological properties, making them suitable candidates for further development in cancer therapy .
-
Biological Activity
- The incorporation of a methaneseleninic acid moiety in the structure has been linked to enhanced biological activity, particularly in terms of antioxidant properties and potential anti-inflammatory effects. This makes it an interesting target for studies focusing on oxidative stress-related diseases .
- Pharmacological Studies
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Güzel-Akdemir et al. (2021) | Evaluate anticancer activity | Compound derivatives exhibited significant inhibition against leukemia (84.19%) and CNS cancer cell lines (72.11%) |
| Shkyair Lihumis et al. | Investigate biological activity | Identified potential antioxidant properties linked to methaneseleninic acid structure |
| National Cancer Institute Screening | Assess cytotoxicity | Several derivatives showed promising results against a variety of cancer cell lines, warranting further investigation |
Mechanism of Action
The mechanism of action of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Natural Benzoic Acid Derivatives (Plant-Based Analogs)
Studies on Delphinium brunonianum (囊距翠雀花) isolated benzoic acid derivatives, such as 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester (Compound 1 in ). Key differences include:
- Substituent diversity: Natural analogs often feature hydroxy or dimethoxy groups (e.g., 3,4-dimethoxybenzoyl in Compound 1) instead of the Boc-protected amino group.
- Biological activity : Plant-derived compounds exhibit antioxidant or antimicrobial properties, whereas the synthetic target is tailored for controlled reactivity in drug synthesis .
Table 1 : Natural vs. Synthetic Benzoic Acid Derivatives
| Compound | Substituents | Molecular Weight | Source/Application |
|---|---|---|---|
| Target Compound | Boc-amino, methoxy ester, benzoic acid | ~353.3 g/mol* | Synthetic intermediates |
| 4-[(3,4-dimethoxybenzoyl)amino]-... | 3,4-dimethoxybenzoyl, hydroxy | Not reported | Natural product (plant) |
*Calculated based on structural formula.
Biological Activity
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid, also known by its DrugBank ID DB08783, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular biology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid is with a molecular weight of approximately 404.3 g/mol. The compound features a phenyl ring with a methaneseleninic acid moiety, which is thought to contribute to its biological activity.
The precise mechanism of action for this compound is still under investigation; however, initial studies suggest that it may exert its effects through the inhibition of specific mitotic proteins involved in cell division. This inhibition could lead to the induction of multipolar mitotic spindles in cancer cells, ultimately promoting cell death.
Anticancer Properties
Several studies have explored the anticancer potential of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid:
- Inhibition of HSET (KIFC1) : Research indicates that this compound may inhibit HSET, a kinesin involved in centrosome clustering in cancer cells. In vitro assays demonstrated that treatment with this compound resulted in increased multipolarity in centrosome-amplified cancer cell lines, suggesting a potential for inducing cell death through aberrant mitosis .
- Cell Line Studies : In experiments involving DLD1 human colon cancer cells, the compound exhibited significant effects at concentrations as low as 15 μM, leading to observable increases in multipolar mitoses .
Other Biological Activities
Beyond its anticancer properties, preliminary investigations into the compound's antioxidant and antimicrobial activities have been conducted:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of multipolar mitotic spindles | |
| Antioxidant | Potential reduction in oxidative stress | N/A |
| Antimicrobial | Limited data; similar compounds show activity |
Case Studies
- DLD1 Cell Line Study : A study demonstrated that treatment with 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid led to a significant increase in multipolar mitoses in centrosome-amplified DLD1 cells compared to control groups. This suggests that the compound could be further developed as a therapeutic agent targeting mitotic processes in cancer cells .
- In Vivo Stability : The compound's stability was assessed in BALB/c mouse plasma, showing an estimated half-life of 215 minutes. This finding indicates potential for systemic administration and therapeutic use .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
